molecular formula C13H16ClNO2 B2559195 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide CAS No. 69763-25-3

2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

Cat. No. B2559195
CAS RN: 69763-25-3
M. Wt: 253.73
InChI Key: CUJHWGHOOWLPIJ-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide, commonly referred to as 2C-H, is a synthetic compound that has been used in scientific research to study the effects of psychoactive drugs. Despite its relatively recent discovery, 2C-H has become a popular research tool due to its ability to produce a range of effects, including hallucinogenic, stimulant, and sedative effects.

Scientific Research Applications

Proteomics Research

2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or a building block in synthesizing peptides or modifying proteins for analysis.

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Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide are currently unknown. This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

The biochemical pathways affected by 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide Given its use in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide . For instance, it is recommended to store this compound at room temperature , suggesting that temperature can affect its stability.

properties

IUPAC Name

2-chloro-N-(cyclohexen-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h4-5,7-8H,1-3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJHWGHOOWLPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N(CC2=CC=CO2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

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